6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid
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Overview
Description
6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid is an organic compound with the molecular formula C12H19NO5. This compound is characterized by its spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through an annulation strategy.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Oxidation and Reduction: The spirocyclic core can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The Boc group can be removed through hydrolysis using acidic conditions, yielding the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are applied.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives, free amines, and other functionalized compounds that can be further utilized in organic synthesis.
Scientific Research Applications
6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
6-[(tert-butoxy)carbonyl]-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid: This compound has a similar spirocyclic structure but includes a sulfur atom in place of the oxygen atom.
6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid: This compound differs in the position of the carboxylic acid group.
6-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-yl]oxy)pyrimidine-4-carboxylic acid: This compound has a different spirocyclic core and is used as a rigid linker in PROTAC development.
Uniqueness
The uniqueness of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid lies in its specific spirocyclic structure and the presence of the Boc protecting group. This combination makes it a versatile intermediate in organic synthesis, allowing for the efficient preparation of a wide range of biologically active molecules and pharmaceuticals .
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-12(6-17-7-12)4-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMCOYCPPYKUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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